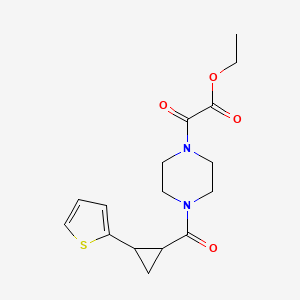

Ethyl 2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-oxo-2-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-2-22-16(21)15(20)18-7-5-17(6-8-18)14(19)12-10-11(12)13-4-3-9-23-13/h3-4,9,11-12H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFCTOBKVYIMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)acetate typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Cyclopropane Formation: The cyclopropane ring can be formed through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Piperazine Incorporation: Piperazine can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiophene or cyclopropane precursor is replaced by the piperazine moiety.

Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: Reduction of the carbonyl groups can yield alcohols.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)acetate has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Material Science: The thiophene ring is known for its electronic properties, making this compound of interest in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the piperazine ring can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Structural Analogues from Evidence

The evidence highlights several piperazine-containing derivatives with structural similarities to Compound A. Key comparisons include:

Ethyl 2-(4-Substituted Piperazin-1-yl)acetate Derivatives ()

Compounds 10l , 10m , 10n , and 10o share a piperazine core linked to an ethyl acetate group but differ in their substituents:

- 10l : Contains a thiazole ring substituted with a ureido-phenyl group. Molecular weight (ESI-MS): 498.2 [M+H]+.

- 10m : Features a trifluoromethylphenyl-ureido-thiazole substituent. Molecular weight: 616.2 [M+H]+.

- 10n : Includes a dimethylphenyl-ureido group. Molecular weight: 508.3 [M+H]+.

- 10o : Substituted with a chloro-trifluoromethylphenyl-ureido moiety. Molecular weight: 582.1 [M+H]+.

Key Differences from Compound A :

- Compound A lacks the thiazole and ureido groups present in these analogs.

Ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate ()

- CAS : 1207048-63-2.

- Molecular weight : 401.5 g/mol.

- Structure: Piperazine is substituted with a phenyl group and a thiophen-2-yl-propan-2-yl-amino chain.

Key Differences from Compound A :

- The amino-propan-2-yl linker in this compound contrasts with Compound A’s cyclopropanecarbonyl group.

- The absence of cyclopropane may reduce steric hindrance and alter solubility compared to Compound A .

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate ()

- Synthesis : Involves fluorobenzoyl chloride and piperazine derivatives, yielding a piperazin-1-ium salt.

- Features : A fluorobenzoyl group and a hydroxyphenyl-oxoethyl substituent.

Key Differences from Compound A :

- The cationic piperazin-1-ium core and trifluoroacetate counterion differ from Compound A’s neutral structure.

- Substituents like fluorobenzoyl and hydroxyphenyl may confer distinct electronic and hydrogen-bonding properties .

Comparative Analysis via Data Table

Implications of Structural Variations

Cyclopropane vs. Flexible Chains: The cyclopropane in Compound A may enhance metabolic stability due to reduced conformational flexibility compared to the ureido or amino linkers in analogs .

Electronic Effects :

- The electron-rich thiophene and electron-withdrawing cyclopropanecarbonyl group in Compound A may create a polarized structure, influencing interactions with biological targets.

Biological Activity

Ethyl 2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its efficacy and applications.

Chemical Structure and Synthesis

The compound features a piperazine ring, a thiophene moiety, and an ester functional group, contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiophene Ring : Utilizing organolithium reagents.

- Cyclopropane-Fused Isoindoline Formation : Achieved through cyclization reactions.

- Esterification : Coupling with acetic acid derivatives to form the final product.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.

- Neuroprotective Activity : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

The biological activity of this compound is believed to involve interaction with specific molecular targets. The thiophene ring may facilitate binding to receptors or enzymes involved in signaling pathways related to inflammation and cancer proliferation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted on MCF-7 breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study: Anti-inflammatory Effects

Another investigation focusing on LPS-stimulated macrophages revealed that the compound significantly reduced TNF-alpha levels, indicating its potential as an anti-inflammatory agent. This effect was attributed to the inhibition of NF-kB signaling pathways.

Safety and Toxicity

While preliminary data suggest promising biological activities, further studies are required to evaluate the safety profile and toxicity of this compound. Toxicological assessments are crucial for determining therapeutic windows and potential side effects.

Q & A

Basic: What multi-step synthetic routes are optimal for synthesizing Ethyl 2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sequential coupling reactions. For example:

Cyclopropanation : React thiophene derivatives with cyclopropane precursors under controlled conditions (e.g., using transition-metal catalysts).

Piperazine Functionalization : Introduce the piperazine moiety via nucleophilic substitution or amidation. For instance, coupling 2-(thiophen-2-yl)cyclopropanecarbonyl chloride with piperazine in dichloromethane under inert atmosphere to avoid oxidation .

Esterification : React the intermediate with ethyl oxalyl chloride or similar reagents in the presence of a base (e.g., K₂CO₃) to form the final ester .

Optimization Tips :

- Use anhydrous solvents and inert gas purging to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (e.g., EtOAc/petroleum ether) to improve yield .

Basic: Which analytical techniques are most effective for characterizing this compound and confirming its purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of thiophene (δ ~6.5–7.5 ppm), piperazine (δ ~2.5–3.5 ppm), and ester groups (δ ~1.2–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak matching C₁₉H₂₁N₃O₄S).

- Infrared Spectroscopy (IR) : Detect carbonyl stretches (~1700 cm⁻¹ for ester and amide groups) .

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can crystallographic data for this compound be refined using SHELXL, especially for resolving twinned or high-resolution datasets?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation.

- Structure Solution : Employ SHELXD for phase determination via dual-space methods .

- Refinement in SHELXL :

Advanced: What computational strategies are recommended for modeling this compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use the InChI string (from ) to generate 3D conformers in software like AutoDock Vina. Focus on piperazine’s hydrogen-bonding potential and thiophene’s aromatic stacking .

- Molecular Dynamics (MD) : Simulate binding stability with GROMACS, parameterizing force fields (e.g., AMBER) for cyclopropane strain effects.

- QSAR Modeling : Correlate structural features (e.g., electron-withdrawing ester groups) with activity data from analogs .

Advanced: How should researchers address contradictory bioactivity data observed in preliminary assays?

Methodological Answer:

Reproducibility Checks : Verify assay conditions (e.g., pH, temperature) and compound stability (e.g., ester hydrolysis in aqueous media).

Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays .

Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for hypothesized receptors (e.g., neurotransmitter GPCRs) .

Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent effects in cell-based assays) .

Advanced: What mechanistic insights explain the formation of byproducts during synthesis, and how can they be minimized?

Methodological Answer:

- Byproduct Sources :

- Mitigation Strategies :

- Optimize stoichiometry (e.g., 1:1 molar ratio for cyclopropanecarbonyl chloride and piperazine).

- Use scavengers (e.g., molecular sieves) to trap reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.